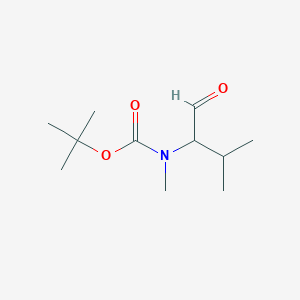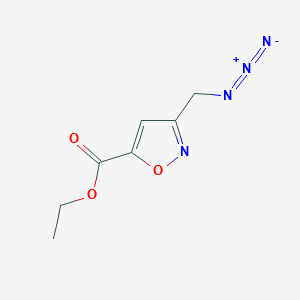
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate is a compound that belongs to the class of azides and oxazoles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It contains an azide group, which is known for its high reactivity, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate with sodium azide. This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the bromide ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base such as triethylamine.
Major Products Formed
Substitution: Various substituted oxazoles depending on the nucleophile used.
Reduction: Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group reacts with alkyne groups via a [3+2] cycloaddition to form triazoles. This reaction is highly specific and efficient, making it useful for labeling biomolecules.
Comparaison Avec Des Composés Similaires
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can be compared with other azide-containing compounds and oxazole derivatives:
Similar Compounds: Ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate, Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate, and various triazole derivatives.
Uniqueness: The presence of both an azide group and an oxazole ring in a single molecule makes this compound unique. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Propriétés
Formule moléculaire |
C7H8N4O3 |
|---|---|
Poids moléculaire |
196.16 g/mol |
Nom IUPAC |
ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8N4O3/c1-2-13-7(12)6-3-5(10-14-6)4-9-11-8/h3H,2,4H2,1H3 |
Clé InChI |
CDFBFISSQHZIPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NO1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


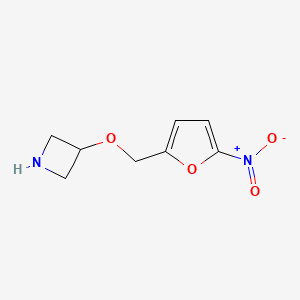
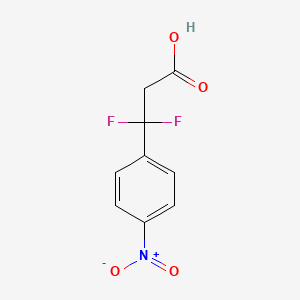
![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)

![2-(Methylsulfinyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13561971.png)
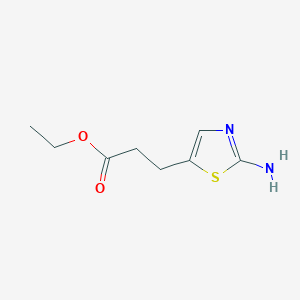
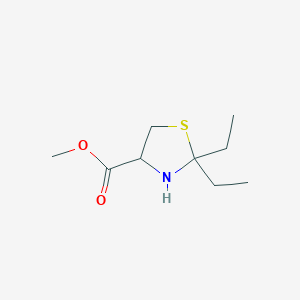
![5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13561980.png)

![2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13561996.png)
![Methyl3-oxospiro[4.5]decane-2-carboxylate](/img/structure/B13561998.png)
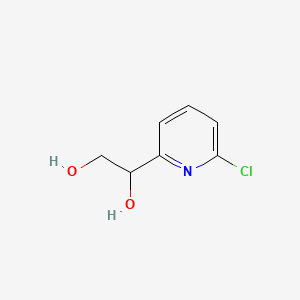
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
